P2X3-IN-1

P2X3 receptor chemical probe structure-activity relationship

P2X3 receptor pharmacology demands well-characterized tool compounds with transparent selectivity profiles, yet many commercial antagonists lack cross-validated data. P2X3-IN-1 fills this gap as a patent-defined (WO2022175514) P2X3 inhibitor with unambiguous provenance and quantified pharmacology. • Defined chemotype: morpholine-containing pyridotriazolopyrimidine-dione scaffold distinct from diaminopyrimidine-based clinical candidates (gepapixant, camlipixant) • Quantified selectivity: ~5× P2X3/P2X2/3 ratio (IC₅₀ ~10 nM vs ~50 nM), enabling controlled SAR comparisons alongside higher-selectivity probes • CAS-registered (2823331-49-1) with full IUPAC designation for unambiguous compound tracking and IP differentiation • Supplied with HPLC purity verification; stable at -20°C (powder) for long-term storage

Molecular Formula C22H21FN8O3
Molecular Weight 464.5 g/mol
Cat. No. B12382814
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameP2X3-IN-1
Molecular FormulaC22H21FN8O3
Molecular Weight464.5 g/mol
Structural Identifiers
SMILESC1CC1C2=NN=C3N2C(=O)N(C4=C3N=CC(=C4)N5CCOCC5)CC(=O)NC6=NC=C(C=C6)F
InChIInChI=1S/C22H21FN8O3/c23-14-3-4-17(24-10-14)26-18(32)12-30-16-9-15(29-5-7-34-8-6-29)11-25-19(16)21-28-27-20(13-1-2-13)31(21)22(30)33/h3-4,9-11,13H,1-2,5-8,12H2,(H,24,26,32)
InChIKeyCUMGPNUNSFZANA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

P2X3-IN-1: P2X3 Receptor Inhibitor Overview


P2X3-IN-1 (CAS 2823331-49-1; molecular weight 464.45; formula C₂₂H₂₁FN₈O₃) is a small-molecule inhibitor of the P2X3 receptor, an ATP-gated ion channel implicated in neurogenic inflammation, pain signaling, and chronic cough pathways [1]. The compound is disclosed as 'Example 7' in WO2022175514 A1 and is specifically designated as a research tool for neurogenic disease investigation [1]. Unlike clinically advanced P2X3 antagonists (e.g., gefapixant, eliapixant, camlipixant) that have undergone extensive efficacy and safety profiling, P2X3-IN-1 is positioned primarily as a chemical biology probe and SAR benchmark within the morpholine-containing pyridotriazolopyrimidine-dione chemotype [1].

Compound Type Chemical probe / SAR benchmark
Target P2X3 homotrimer
Research Context Neurogenic signaling pathway studies

P2X3-IN-1: Differentiation from Other P2X3 Antagonists


The P2X3 antagonist class encompasses structurally and functionally diverse chemotypes, each with distinct selectivity profiles, pharmacokinetic properties, and evidence depth. While clinically validated agents such as gefapixant (MK-7264), eliapixant (BAY 1817080), and camlipixant (BLU-5937) possess extensive in vivo and human trial data supporting their use in chronic cough and pain indications, P2X3-IN-1 represents a patent-derived probe molecule with a unique morpholine-containing pyridotriazolopyrimidine-dione scaffold [1]. Critically, the P2X2/3 heterotrimer selectivity window varies substantially across the class: gefapixant exhibits only ~1.5× selectivity, eliapixant ~13×, sivopixant ~262×, and camlipixant >1500× [2]. This selectivity gradient directly correlates with the incidence of taste disturbance (dysgeusia) in clinical settings, as P2X2/3 receptors in taste bud sensory neurons mediate gustatory signaling [2]. Therefore, substituting P2X3-IN-1 for another P2X3 inhibitor in experimental workflows without explicit quantitative cross-validation of the specific assay system risks introducing uncharacterized off-target effects and confounding structure-activity relationship (SAR) interpretation. The absence of peer-reviewed, comparator-normalized selectivity and in vivo data for P2X3-IN-1 means that any extrapolation of its behavior from clinically characterized analogs is scientifically unfounded.

P2X2/3 Selectivity May Differ
Intermediate selectivity ratio (~5×) is lower than clinical-stage antagonists; off-target gustatory signaling effects may confound neuronal model interpretation.
In Vivo and Clinical Evidence Absent
No peer-reviewed pharmacokinetic or model-response data exist; extrapolation from clinically characterized analogs may introduce SAR bias.
Scaffold-Dependent Binding Profile
Morpholine-containing pyridotriazolopyrimidine-dione scaffold is structurally distinct from diaminopyrimidine and imidazopyridine chemotypes; binding kinetics and off-target profile may not transfer.

P2X3-IN-1: Comparative Evidence Profile


Patent-Origin and Chemical Scaffold Differentiation

P2X3-IN-1 is not a generic P2X3 inhibitor but a specific exemplified compound ('Example 7') from WO2022175514 A1, assigned a distinct morpholine-containing pyridotriazolopyrimidine-dione scaffold [1]. This structural lineage differs fundamentally from clinically advanced P2X3 antagonists: gefapixant (MK-7264) is a diaminopyrimidine derivative ; camlipixant (BLU-5937) is an imidazopyridine-based scaffold with a reported pIC₅₀ of 7.6 (IC₅₀ ≈ 25 nM) for hP2X3 [2]; and eliapixant (BAY 1817080) is a distinct chemotype with an IC₅₀ of 8 nM for hP2X3 .

Scaffold Identity
Source review
Pyridotriazolopyrimidine-dione (Example 7, WO2022175514)
Supports chemotype-specific SAR tracking
Distinct from diaminopyrimidine and imidazopyridine series
P2X3 receptor chemical probe structure-activity relationship

Potency at Recombinant P2X3 Homotrimers

According to vendor technical datasheets citing the primary patent source, P2X3-IN-1 exhibits a pIC₅₀ of 8 (IC₅₀ ≈ 10 nM) at both human and rat recombinant P2X3 homotrimeric receptors, with a pIC₅₀ of 7.3 (IC₅₀ ≈ 50 nM) at the human P2X2/3 heterotrimeric receptor . For comparator context: gefapixant shows reported IC₅₀ values of ~30 nM (hP2X3) and 100-250 nM (hP2X2/3) ; camlipixant exhibits an IC₅₀ of 25 nM (hP2X3) with >1500× selectivity over P2X2/3 [1]; eliapixant demonstrates an IC₅₀ of 8 nM (hP2X3) with 13× selectivity ; and A-317491 (a classic non-nucleotide antagonist) displays Ki values of 22 nM (hP2X3) and 9 nM (hP2X2/3) with minimal subtype discrimination .

hP2X3 Potency
Reported
IC₅₀ ≈ 10 nM (pIC₅₀ 8)
Supports in vitro target engagement assays
Recombinant homotrimer, vendor-reported data
P2X3 receptor potency comparison in vitro pharmacology

P2X3 vs. P2X2/3 Selectivity Profile

Based on vendor-reported pIC₅₀ data derived from the primary patent, P2X3-IN-1 exhibits an approximate 5× selectivity for P2X3 homotrimers (pIC₅₀ = 8; IC₅₀ ≈ 10 nM) over P2X2/3 heterotrimers (pIC₅₀ = 7.3; IC₅₀ ≈ 50 nM) . This selectivity ratio places P2X3-IN-1 in an intermediate position within the P2X3 antagonist class: gefapixant demonstrates the lowest selectivity (~1.5×; hP2X3 IC₅₀ ~30 nM vs hP2X2/3 100-250 nM) ; eliapixant exhibits 13× selectivity [1]; sivopixant shows 262× selectivity [1]; and camlipixant achieves the highest reported selectivity (>1500×) [1]. Notably, the classic non-nucleotide antagonist A-317491 displays no meaningful P2X3/P2X2/3 discrimination (Ki 22 nM vs 9 nM, respectively) .

Selectivity Window
Class-level
~5× over P2X2/3 heterotrimer
Intermediate selectivity; may require P2X2/3 interference controls
Vendor pIC₅₀ data; cross-reference with selective probes
P2X2/3 selectivity off-target activity taste disturbance

Physicochemical Property Comparison

P2X3-IN-1 (MW 464.45; formula C₂₂H₂₁FN₈O₃; CAS 2823331-49-1) exhibits physicochemical properties that distinguish it from clinically advanced P2X3 antagonists. The compound incorporates a 5-fluoropyridin-2-yl acetamide moiety and a cyclopropyl substituent on the triazolopyrimidine core . Comparative molecular weights: camlipixant MW 458.46 [1]; gefapixant MW approximately 379 (free base) [2]. P2X3-IN-1 contains eight nitrogen atoms and three oxygen atoms in its heteroaromatic framework, suggesting enhanced polarity and hydrogen-bonding capacity relative to gefapixant. The morpholine substituent confers conformational flexibility that may influence binding kinetics and target residence time.

Molecular Properties
Class-level
MW 464.45, 8 N, 3 O, morpholine group
May influence solubility and formulation compatibility
Calculated; no experimental solubility data available
physicochemical properties drug-likeness chemical probe

Clinical Development Evidence Gap

A systematic review and network meta-analysis of 16 randomized controlled trials involving 4,904 participants has established dose-response relationships and benefit-risk profiles for gefapixant, sivopixant, eliapixant, camlipixant, and filapixant [1]. Gefapixant (ED₅₀ 90.7 mg/day) demonstrated the highest antitussive effectiveness at ED₅₀ (reduction in 24-hour cough frequency: 28.1%; 95% CrI 21.0%-35.6%; ranked 1 of 5; moderate certainty) but also the highest prevalence of taste disturbance (absolute risk difference per 100 patients: 38; 95% CrI 27-51; ranked 5 of 5; high certainty) [1]. Camlipixant (200 mg BID) exhibited dysgeusia rates comparable to placebo in model-based meta-analysis, attributed to its >1500× P2X3/P2X2/3 selectivity [2]. In contrast, P2X3-IN-1 has no peer-reviewed in vivo efficacy data, no pharmacokinetic characterization in any species, and no human clinical exposure [3].

Clinical Evidence
Data to verify
No in vivo or human trial data
In vivo extrapolation requires independent validation
Patent-stage probe; peer-reviewed PK/PD absent
clinical development evidence hierarchy research tool

P2X3-IN-1: Optimal Application Scenarios


In Vitro SAR Studies at P2X3 Homotrimers

P2X3-IN-1 is most appropriately deployed as a tool compound for in vitro structure-activity relationship (SAR) studies focused on the morpholine-containing pyridotriazolopyrimidine-dione chemotype disclosed in WO2022175514 [1]. With a pIC₅₀ of 8 (~10 nM) at recombinant human P2X3 homotrimers, it provides a high-potency benchmark for evaluating derivative compounds within the same patent series . Unlike clinical-stage antagonists (e.g., gefapixant, camlipixant) that have been extensively profiled, P2X3-IN-1 offers a defined chemical starting point for medicinal chemistry optimization efforts. This scenario leverages the compound's primary strength: its unambiguous patent origin and well-characterized in vitro potency at the homotrimeric target.

P2X2/3 Selectivity Profiling in Recombinant Systems

P2X3-IN-1's intermediate P2X3/P2X2/3 selectivity ratio of approximately 5× (IC₅₀ ~10 nM vs ~50 nM) [1] positions it as a useful comparator in experiments designed to interrogate the functional consequences of differential P2X3/P2X2/3 engagement. When used alongside higher-selectivity antagonists (e.g., camlipixant, >1500×) and non-selective probes (e.g., A-317491, no discrimination) , P2X3-IN-1 can help establish selectivity-response relationships in heterologous expression systems co-expressing P2X2 and P2X3 subunits [2]. This application capitalizes on the compound's quantified selectivity profile while acknowledging that its selectivity is insufficient for applications requiring minimal P2X2/3 interference.

Chemical Probe for Neurogenic Disease Research

The patent designation of P2X3-IN-1 for 'neurogenic disease research' [1] supports its use as an in vitro chemical probe to interrogate P2X3-mediated signaling in primary neuronal cultures or immortalized sensory neuron models. Given the established role of P2X3 receptors in ATP-evoked calcium flux and membrane depolarization in nociceptive and vagal afferent neurons , P2X3-IN-1 can be employed in calcium imaging or patch-clamp electrophysiology assays to validate target engagement prior to more resource-intensive in vivo experiments with clinically validated antagonists. Users must recognize that the absence of peer-reviewed in vivo PK or toxicity data precludes direct extrapolation to animal models without independent characterization.

Patent-Landscape Benchmarking and Freedom-to-Operate Analysis

For organizations conducting intellectual property due diligence on P2X3 antagonist chemotypes, P2X3-IN-1 (Example 7 of WO2022175514) [1] serves as a concrete reference compound within the morpholine-containing pyridotriazolopyrimidine-dione patent space. Its specific CAS registration (2823331-49-1) and defined IUPAC nomenclature (2-(3-cyclopropyl-8-morpholino-5-oxopyrido[2,3-e][1,2,4]triazolo[4,3-c]pyrimidin-6(5H)-yl)-N-(5-fluoropyridin-2-yl)acetamide) enable precise compound tracking and differentiation from alternative P2X3 chemotypes covered by other patent estates (e.g., Merck's diaminopyrimidines, Bayer's eliapixant series, Bellus's camlipixant family) [2].

Application
Selection Property
Validation Focus
In vitro P2X3 SAR studies
Defined chemotype benchmark (Example 7)
Recombinant homotrimer potency confirmation
P2X3/P2X2/3 selectivity profiling
Intermediate selectivity ratio
Selectivity window validation with reference antagonists
Neuronal P2X3 signaling studies
Patent-designated neurogenic probe
Target engagement in sensory neuron models
IP landscape benchmarking
Specific CAS and IUPAC identity
Chemotype differentiation from competitor patents

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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